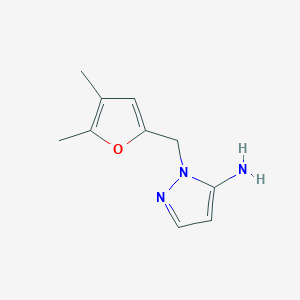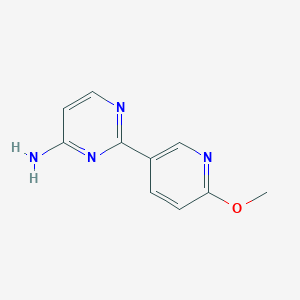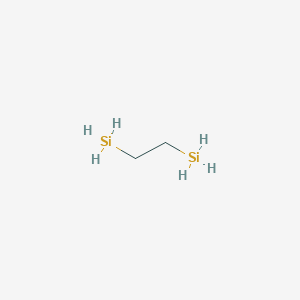
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a trifluoromethyl group attached to a picolinic acid core. The unique structural features of this compound make it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid typically involves multiple steps. One common approach starts with the bromination of picolinic acid derivatives, followed by the introduction of the trifluoromethyl group. The tert-butoxycarbonyl (Boc) protection of the amino group is usually achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry methods may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Reagents like palladium catalysts and bases are used in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: Products are more complex molecules formed by linking the picolinic acid core with other functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(trifluoromethyl)picolinic acid: Lacks the Boc-protected amino group.
6-Bromo-3-amino-5-(trifluoromethyl)picolinic acid: Similar structure but without the Boc protection.
6-Bromo-3-((tert-butoxycarbonyl)amino)picolinic acid: Lacks the trifluoromethyl group.
Uniqueness
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C12H12BrF3N2O4 |
|---|---|
Peso molecular |
385.13 g/mol |
Nombre IUPAC |
6-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H12BrF3N2O4/c1-11(2,3)22-10(21)17-6-4-5(12(14,15)16)8(13)18-7(6)9(19)20/h4H,1-3H3,(H,17,21)(H,19,20) |
Clave InChI |
NBAHQFSDPOOKBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(N=C(C(=C1)C(F)(F)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


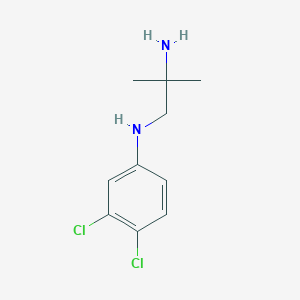

![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
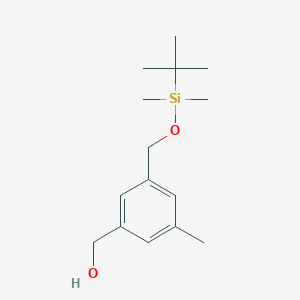

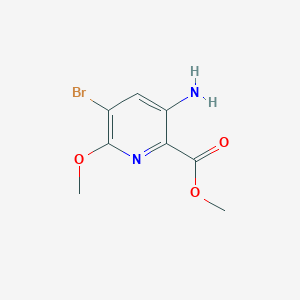
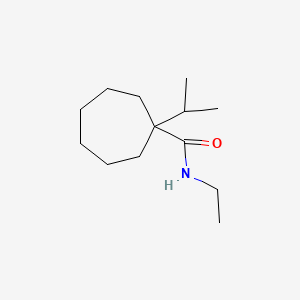
![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
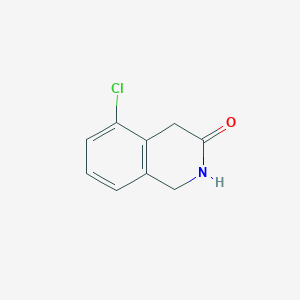
![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)
